

KTX-951: A Technical Overview of a Novel IRAK4-Targeting PROTAC

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Compound of Interest

Compound Name: KTX-951

Cat. No.: B10857891

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Abstract

KTX-951 is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central mediator in inflammatory signaling pathways, IRAK4 is a compelling therapeutic target for a range of diseases, including cancers and autoimmune disorders. **KTX-951** functions by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to selectively eliminate IRAK4. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available preclinical data for **KTX-951**.

Chemical Structure and Properties

KTX-951 is a heterobifunctional molecule comprised of a ligand that binds to IRAK4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.^[1]

Chemical Structure:

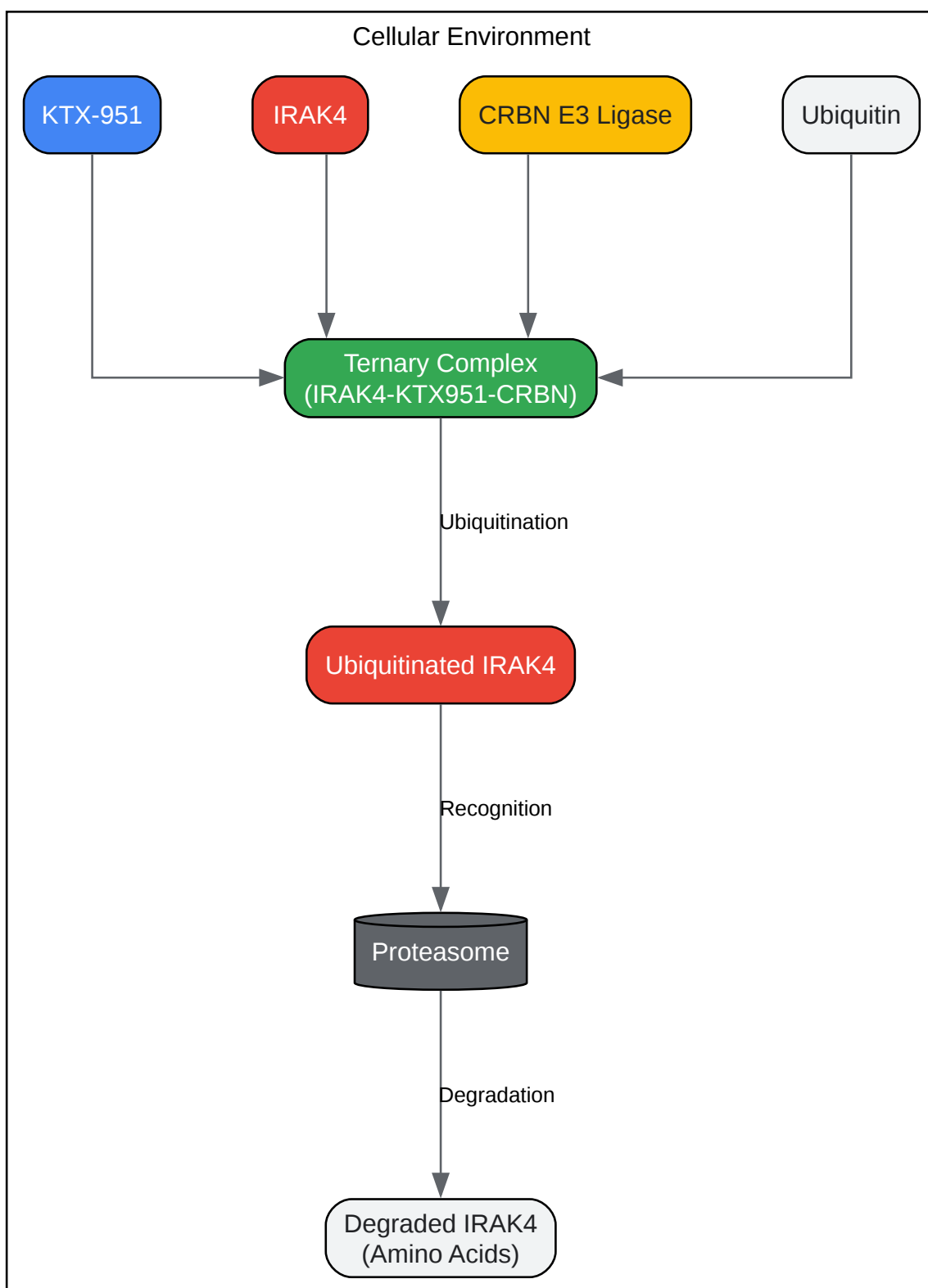
 KTX-951 Chemical Structure

Table 1: Physicochemical and Identification Properties of **KTX-951**

Property	Value	Reference
Molecular Formula	C46H52F2N8O6	[2]
Molecular Weight	850.95 g/mol	[2]
CAS Number	2573298-36-7	[2]
SMILES	FC(F) (C)C1=CC=CC(C(NC(C(OC)= CC2=N3)=CC2=CN3[C@H]4C C--INVALID-LINK-- CN5CCC6(CC(CCNC7=C(C8= O)C(C(N8C(C(N9)=O)CCC9= O)=O)=CC=C7)C6)CC5)=O)= N1	[2]
Solubility	DMSO: 50 mg/mL (ultrasonic)	[2]
Storage	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).	[1]
Purity	98.03%	[2]

Mechanism of Action

KTX-951 operates through the PROTAC mechanism to induce the targeted degradation of IRAK4. This process involves the formation of a ternary complex between **KTX-951**, IRAK4, and the CRBN E3 ubiquitin ligase. The proximity induced by this complex facilitates the ubiquitination of IRAK4, marking it for recognition and subsequent degradation by the proteasome. By eliminating the IRAK4 protein, **KTX-951** effectively shuts down both the kinase and scaffolding functions of IRAK4, leading to a more profound and sustained inhibition of downstream signaling compared to traditional kinase inhibitors.



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Mechanism of **KTX-951**-induced IRAK4 degradation.

Preclinical Data

KTX-951 has demonstrated potent and selective degradation of IRAK4 in preclinical studies. In addition to its primary target, **KTX-951** also induces the degradation of Ikaros and Aiolos, which are substrates of the CRBN E3 ligase.[1] This dual activity may offer combinatorial effects in certain cancer types.[2]

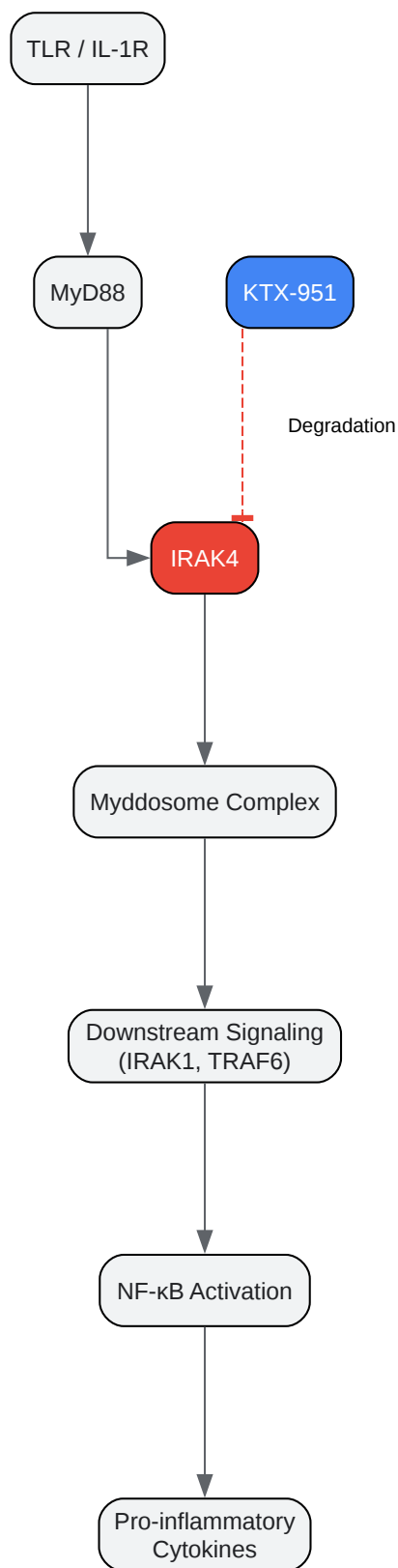
Table 2: In Vitro and In Vivo Activity of **KTX-951**

Parameter	Value	Cell Line / Species	Reference
IRAK4 Binding Affinity (Kd)	3.5 nM	-	[1]
IRAK4 Degradation (DC50)	13 nM	-	[1]
Ikaros Degradation (DC50)	14 nM	-	[1]
Aiolos Degradation (DC50)	13 nM	-	[1]
Cell Viability (IC50)	35 nM	OCI-Ly10	[1]
Oral Bioavailability (F%)	22%	Rat (10 mg/kg)	[1]
AUC	2.6 µM·hr	Rat (10 mg/kg)	[1]
Oral Bioavailability (F%)	57%	Dog (10 mg/kg)	[1]

Signaling Pathway

IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon receptor activation, IRAK4 is recruited to the MyD88 adapter protein, leading to the formation of the Myddosome complex. This initiates a signaling cascade that results in the activation of NF-κB and other transcription factors, driving the expression of

pro-inflammatory cytokines. By degrading IRAK4, **KTX-951** effectively blocks this entire downstream signaling cascade.



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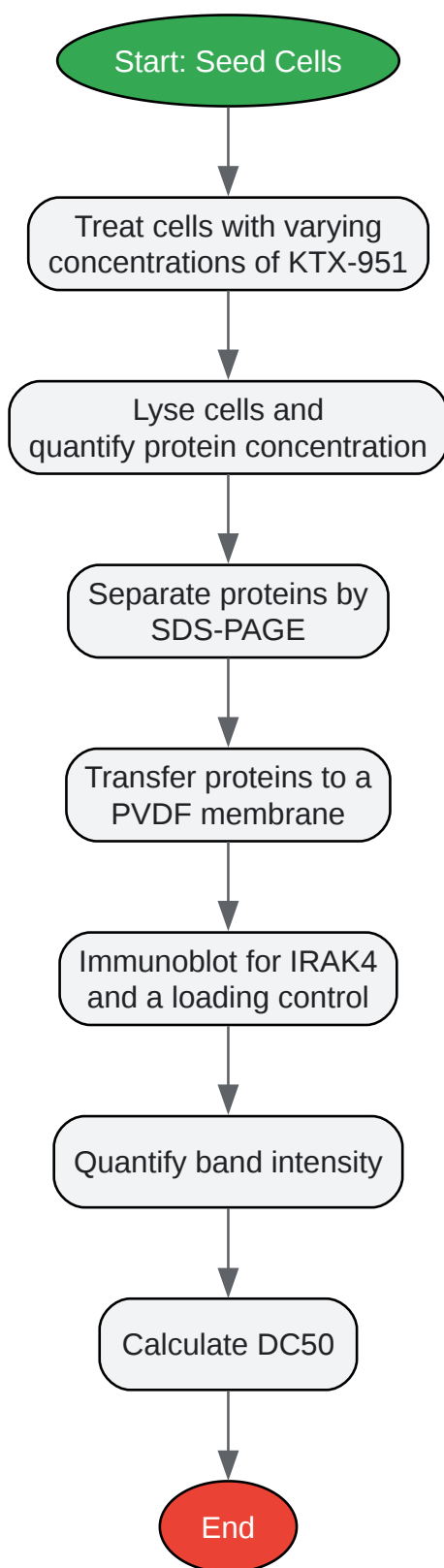
KTX-951 disrupts TLR/IL-1R signaling by degrading IRAK4.

Experimental Protocols

The following are representative protocols for key experiments used to characterize IRAK4 degraders like **KTX-951**.

Western Blot for IRAK4 Degradation (DC50 Determination)

This protocol outlines the general steps to determine the concentration of **KTX-951** required to degrade 50% of cellular IRAK4.



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